2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound. Fluorinated compounds are widely used in various fields due to their unique chemical properties, such as high thermal stability and resistance to oxidation. The presence of multiple fluorine atoms in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable aromatic precursor is treated with fluorinating agents under controlled conditions. For example, the reaction of 1-trifluoromethoxy-4-(trifluoromethyl)benzene with difluoromethylating reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as benzyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various functionalized aromatic compounds .
Scientific Research Applications
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorinated functional groups. The highly electronegative fluorine atoms can form strong interactions with biological molecules, affecting their function. For example, the compound can modulate enzyme activity or disrupt cell membrane integrity by interacting with specific proteins or lipids .
Comparison with Similar Compounds
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound is structurally similar but lacks the difluoromethyl group.
2-Trifluoromethoxy-5-(trifluoromethyl)benzoic acid: This compound is an oxidized derivative of 1-trifluoromethoxy-4-(trifluoromethyl)benzene.
Uniqueness: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which enhance its reactivity and stability. These properties make it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C8H4F6O |
---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4F6O/c9-4-1-2-6(15-8(12,13)14)5(3-4)7(10)11/h1-3,7H |
InChI Key |
LALQIBWYGKJQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.